3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one
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Overview
Description
Nucleophilic Substitution: The core structure is then reacted with morpholine under nucleophilic substitution conditions to introduce the morpholino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions:
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Step 1: Synthesis of Intermediate Compounds
Preparation of 3,4-Dimethoxybenzaldehyde: This can be synthesized from 3,4-dimethoxytoluene through oxidation.
Preparation of Thiophene-2-carboxaldehyde: This can be synthesized from thiophene through formylation.
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Step 2: Formation of the Core Structure
Aldol Condensation: The 3,4-dimethoxybenzaldehyde and thiophene-2-carboxaldehyde undergo aldol condensation to form the core structure.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-morpholino-1-(thiophen-2-yl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(furan-2-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is unique due to the presence of both morpholino groups and the thiophene ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-27-18-6-5-17(16-19(18)28-2)21(24-7-11-29-12-8-24)22(25-9-13-30-14-10-25)23(26)20-4-3-15-31-20/h3-6,15-16,21-22H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVLATUOFSGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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